Diosmetin 7-O-β-D-glucopyranoside: Structural Elucidation, Metabolic Profiling, and Analytical Methodologies
Diosmetin 7-O-β-D-glucopyranoside: Structural Elucidation, Metabolic Profiling, and Analytical Methodologies
Executive Summary
In the landscape of natural product drug discovery, flavonoid glycosides have emerged as critical scaffolds for anti-inflammatory and antiviral therapeutics. Diosmetin 7-O-β-D-glucopyranoside (also known as Diosmetin 7-O-glucoside) is a naturally occurring flavone glycoside isolated from sources such as Chrysanthemum morifolium and Mentha spicata[1][2]. Recent pharmacological evaluations have highlighted its potent antiviral activity against SARS-CoV-2 (IC50 = 0.74 μM) and its ability to drive macrophage polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype[2].
As a Senior Application Scientist, I have designed this whitepaper to provide researchers and drug development professionals with a rigorous, field-proven guide to the physicochemical properties, metabolic pathways, and bioanalytical quantification of Diosmetin 7-O-β-D-glucopyranoside.
Physicochemical Profiling & Structural Elucidation
Diosmetin 7-O-β-D-glucopyranoside consists of a flavone aglycone backbone (diosmetin) linked to a β-D-glucopyranose moiety at the C-7 position via an O-glycosidic bond[1][3]. This structural configuration significantly enhances its aqueous solubility compared to its aglycone counterpart, thereby altering its pharmacokinetic profile and bioavailability.
The presence of the 4'-methoxy group on the B-ring, combined with the 5-hydroxy group on the A-ring, dictates its antioxidant potential and its specific fragmentation patterns during tandem mass spectrometry (MS/MS)[1][4].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Causality / Significance in Drug Design |
| Molecular Formula | C22H22O11[1] | Defines the elemental composition and degree of unsaturation. |
| Molecular Weight | 462.40 g/mol [1][2] | Falls within the acceptable range for orally bioavailable glycosides. |
| Exact Mass | 462.1162 Da[1] | Critical for high-resolution mass spectrometry (HRMS) identification. |
| XLogP3-AA | 0.8[5] | Indicates moderate lipophilicity; the glucose moiety lowers the LogP compared to the aglycone, necessitating specific reverse-phase LC conditions. |
| Hydrogen Bond Donors | 6[5] | Contributes to target receptor binding (e.g., viral proteases) and aqueous solvation. |
| Hydrogen Bond Acceptors | 11[5] | High acceptor count mandates careful consideration of matrix effects during ESI-MS. |
Pharmacokinetics & Metabolic Fate
The oral bioavailability of flavonoid glycosides is heavily dictated by gut microbiota. Upon ingestion, Diosmetin 7-O-β-D-glucopyranoside is not entirely absorbed in its intact form. Instead, it serves as a prodrug-like scaffold that undergoes enzymatic cleavage by intestinal bacteria (e.g., Escherichia coli strains possessing β-glucosidase activity)[4].
The primary metabolic pathway involves the hydrolysis of the O-glycosidic bond to yield the aglycone diosmetin , followed by subsequent dehydroxylation to yield acacetin [4]. This bioconversion is a critical determinant of its systemic efficacy, as the aglycones readily penetrate cellular membranes to exert intracellular immunomodulatory effects.
Caption: Pharmacological and gut-mediated metabolic pathway of Diosmetin 7-O-glucoside.
Analytical Methodologies: UPLC-MS/MS Protocol
To accurately quantify Diosmetin 7-O-β-D-glucopyranoside in biological matrices (e.g., plasma), Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard[6]. The following protocol is engineered as a self-validating system, ensuring that matrix effects, recovery, and precision are intrinsically monitored.
Experimental Workflow Rationale
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Protein Precipitation: Acetonitrile is selected over methanol because it yields a denser, more tightly packed protein pellet during centrifugation. This reduces the risk of sub-2-micron column clogging while maintaining the solubility of the polar glucopyranoside moiety[6].
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Chromatographic Separation: An Ethylene Bridged Hybrid (BEH) C18 column is utilized. BEH particles resist dissolution at extreme pH and provide superior peak shape for phenolic compounds compared to standard silica-based columns, effectively resolving the analyte from endogenous plasma lipids[6].
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Ionization & Fragmentation: Electrospray Ionization (ESI) in positive mode is utilized. The primary Multiple Reaction Monitoring (MRM) transition of m/z 463.1 → 301.0 corresponds to the neutral loss of the glucose moiety (162 Da)[1][6]. This specific fragmentation pathway minimizes cross-talk from isobaric matrix interferences.
Caption: Step-by-step UPLC-MS/MS workflow for quantifying Diosmetin 7-O-glucoside.
Step-by-Step Methodology
Step 1: Sample Preparation
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Aliquot 150 μL of plasma into a 1.5 mL low-bind microcentrifuge tube[6].
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Spike the sample with 10 μL of Internal Standard (IS) solution (Diazepam, 50 ng/mL). Causality: Diazepam is chosen as an IS because it elutes in a similar organic window but does not share isobaric transitions, correcting for run-to-run injection variability and ionization suppression[6].
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Add 450 μL of ice-cold LC-MS grade acetonitrile to precipitate plasma proteins[6].
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Vortex vigorously for 2 minutes to ensure complete protein denaturation.
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Centrifuge at 14,000 rpm for 10 minutes at 4°C.
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Transfer 100 μL of the clear supernatant into an autosampler vial equipped with a glass insert[6].
Step 2: UPLC Parameters
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Column: UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm)[6].
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Mobile Phase A: 0.1% Formic acid in ultrapure water (Promotes protonation in positive ESI)[6].
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Mobile Phase B: 0.1% Formic acid in acetonitrile[6].
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Gradient: 0-1 min (10% B), 1-4 min (linear gradient to 90% B), 4-5 min (hold at 90% B), 5-6 min (re-equilibrate at 10% B).
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Flow Rate: 0.4 mL/min.
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Injection Volume: 1 μL[6].
Step 3: Mass Spectrometry (MRM) Configuration
Table 2: MS/MS MRM Transitions for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
| Diosmetin 7-O-glucoside | 463.1 [M+H]+[1] | 301.0 [Aglycone+H]+[6] | 25 | ESI Positive |
| Diazepam (IS) | 285.1[M+H]+[6] | 193.0[6] | 30 | ESI Positive |
Self-Validating Protocol Design (Quality Control)
To ensure the integrity of the data, the protocol must be self-validating.
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Matrix Effect Evaluation: Calculate the matrix factor (MF) by comparing the peak area of Diosmetin 7-O-glucoside spiked into post-extraction blank plasma against the peak area of the neat standard solution. An MF between 85% and 115% validates that ion suppression/enhancement is negligible.
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Carryover Check: Inject a blank solvent immediately following the Upper Limit of Quantification (ULOQ) sample. The peak area in the blank must be <20% of the Lower Limit of Quantification (LLOQ) to ensure no column carryover compromises subsequent low-concentration samples.
References
- PubChem - NIH: Diosmetin 7-O-beta-D-glucoside | C22H22O11 | CID 11016019.
- MedChemExpress: Diosmetin-7-O-β-D-glucopyranoside | Antiviral Agent.
- PubChem - NIH (HMDB Data): 7-O-B-D-Glucopyranoside | C22H22O11 | CID 5378562.
- FooDB: Showing Compound Diosmetin 7-glucoside (FDB016510).
- ResearchGate: Determination of diosmetin-7-o-β-d-glucoside in rat plasma by UPLC–MS/MS.
- Journal of Agricultural and Food Chemistry (ACS Publications): Determination of Metabolites of Diosmetin-7-O-glucoside by a Newly Isolated Escherichia coli from Human Gut Using UPLC-Q-TOF/MS.
Sources
- 1. Diosmetin 7-O-beta-D-glucoside | C22H22O11 | CID 11016019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Showing Compound Diosmetin 7-glucoside (FDB016510) - FooDB [foodb.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 7-O-B-D-Glucopyranoside | C22H22O11 | CID 5378562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
